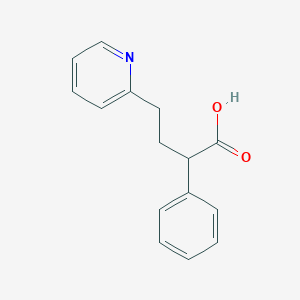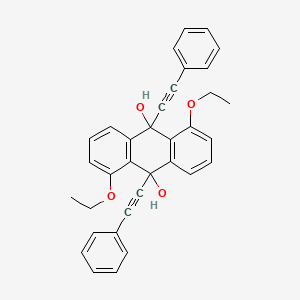
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is a synthetic organic compound with the molecular formula C20H31BrO3Si. This compound is characterized by its chromanone core structure, which is substituted with a bromo group, two methyl groups, and a triisopropylsilyl ether group. It is used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one typically involves multiple steps:
Formation of the Chromanone Core: The chromanone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Protection of Hydroxyl Group: The hydroxyl group at the 7-position is protected by converting it into a triisopropylsilyl ether using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one can undergo various types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromanone core can be oxidized to form corresponding chromones or reduced to form chromanols.
Deprotection: The triisopropylsilyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of chromones.
Reduction: Formation of chromanols.
Deprotection: Regeneration of the free hydroxyl group.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2,2-dimethylchroman-4-one: Lacks the triisopropylsilyl ether group.
2,2-Dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one: Lacks the bromo group.
3-Bromo-2,2-dimethyl-7-hydroxychroman-4-one: Lacks the triisopropylsilyl ether protection.
Uniqueness
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is unique due to the presence of both the bromo group and the triisopropylsilyl ether group. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C20H31BrO3Si |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
3-bromo-2,2-dimethyl-7-tri(propan-2-yl)silyloxy-3H-chromen-4-one |
InChI |
InChI=1S/C20H31BrO3Si/c1-12(2)25(13(3)4,14(5)6)24-15-9-10-16-17(11-15)23-20(7,8)19(21)18(16)22/h9-14,19H,1-8H3 |
InChI-Schlüssel |
WKVDFLVGKROPIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C(=O)C(C(O2)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
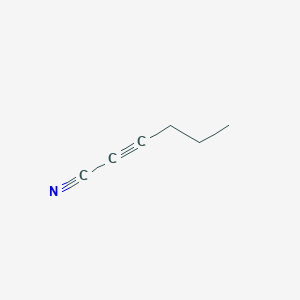
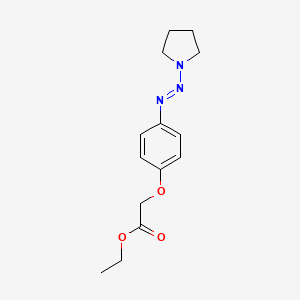
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
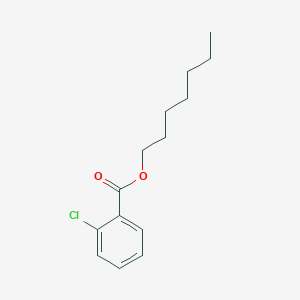
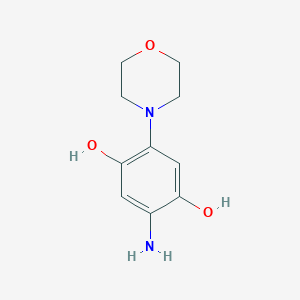
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
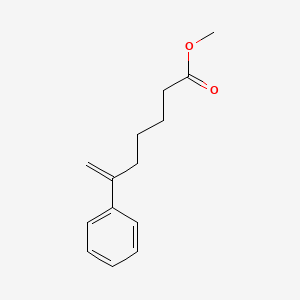
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

